
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16BrN3O4S and its molecular weight is 426.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20BrN5O3S, with a molecular weight of approximately 463.36 g/mol. The structure includes a bromophenyl group , a pyridazine core , and a dioxidotetrahydrothiophen moiety, which may contribute to its biological activity through various interactions at the molecular level.
Property | Value |
---|---|
Molecular Formula | C19H20BrN5O3S |
Molecular Weight | 463.36 g/mol |
Key Functional Groups | Bromophenyl, Pyridazine, Dioxidotetrahydrothiophen |
The biological activity of the compound is hypothesized to involve interactions with specific receptors and enzymes. The presence of multiple nitrogen and oxygen atoms suggests potential for hydrogen bonding , which is crucial for binding interactions in biological systems. Preliminary studies indicate that compounds with similar structures can modulate pathways involved in inflammation and cancer cell proliferation.
Potential Targets
- Receptors : The compound may interact with various receptors implicated in inflammatory pathways.
- Enzymes : It may inhibit or activate enzymes involved in tumor growth and angiogenesis.
Biological Activity
Research has shown that the compound exhibits several biological activities:
Antitumor Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to reduce cell viability in breast cancer cells by inducing apoptosis through the activation of caspases and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity was assessed through its effects on cytokine release. In models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines indicated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations) compared to untreated controls.
- Animal Models : In vivo experiments using murine models showed that administration of the compound at doses of 10 mg/kg resulted in reduced tumor size in xenograft models, indicating its potential as an antitumor agent.
Research Findings Summary
Recent studies have explored various aspects of the compound's biological activity:
Study Focus | Findings |
---|---|
Antitumor Activity | Significant reduction in cancer cell viability |
Anti-inflammatory | Decreased levels of IL-6 and TNF-α |
Mechanistic Insights | Potential inhibition of NF-kB signaling |
Properties
Molecular Formula |
C16H16BrN3O4S |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C16H16BrN3O4S/c17-12-3-1-11(2-4-12)14-5-6-16(22)20(19-14)9-15(21)18-13-7-8-25(23,24)10-13/h1-6,13H,7-10H2,(H,18,21) |
InChI Key |
KTDHIGFXZVENEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.